N-Desmethylnizatidine
Description
N-Desmethylnizatidine is a primary metabolite of nizatidine, a histamine H₂-receptor antagonist used to inhibit gastric acid secretion. Structurally, it is formed via the demethylation of the dimethylamino group in nizatidine’s furan moiety. Analytical characterization using liquid chromatography (LC) and ultraviolet (UV) spectroscopy reveals distinct properties:
- Retention Time: 4.2 min under conditions described by Tracq et al. (1990) using a Si-60 Lichrosorb column .
- UV Peaks: Exhibits maxima at 313 nm in basic solutions and 319 nm in aqueous acid (0.2 M H₂SO₄) .
These properties differentiate it from the parent drug and other related compounds, underscoring its role in pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C11H19N5O2S2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3/b10-6+ |
InChI Key |
QDLSRAPBCBFIQC-UXBLZVDNSA-N |
SMILES |
CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC |
Isomeric SMILES |
CNCC1=NC(=CS1)CSCCN/C(=C/[N+](=O)[O-])/NC |
Canonical SMILES |
CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC |
Synonyms |
N-2-MDMN N-2-monodesmethylnizatidine N-desmethylnizatidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and various catalysts such as palladium on carbon for hydrogenation .
Major Products
The major products formed from these reactions include various amines and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The nitro group and thiazole ring play crucial roles in its mechanism of action, contributing to its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Desmethylnizatidine shares structural and functional similarities with other H₂ antagonists and their metabolites. Below is a detailed comparison:
Structural and Functional Analogues
Analytical Data
Chromatographic and spectral properties highlight differences in polarity and detection:
Notes:
- Retention times vary based on methods (e.g., column type: Si-60 Lichrosorb vs. others; mobile phase composition) .
- UV spectral shifts reflect electronic changes in functional groups (e.g., demethylation reduces basicity, altering λmax in basic conditions) .
Metabolic Pathways
Research Findings and Implications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
